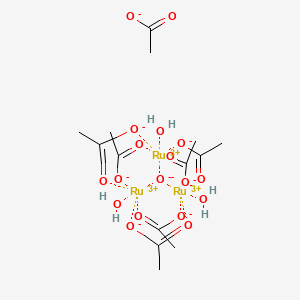
Hexa(acetato)|I3-oxo-tris(aquo)triruthenium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexa(acetato) is a coordination compound consisting of a central metal ion surrounded by six acetate ligands. Coordination compounds like Hexa(acetato) are known for their diverse applications in various fields, including chemistry, biology, and industry. The acetate ligands are derived from acetic acid, and they coordinate to the metal ion through their oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
Hexa(acetato) can be synthesized through various methods, depending on the metal ion involved. A common synthetic route involves the reaction of a metal salt with acetic acid or sodium acetate under controlled conditions. For example, the synthesis of Hexa(acetato) of a transition metal like cobalt can be achieved by reacting cobalt(II) acetate with acetic acid in the presence of a suitable solvent.
Industrial Production Methods
In industrial settings, the production of Hexa(acetato) compounds often involves large-scale reactions using metal salts and acetic acid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps like recrystallization to obtain high-purity Hexa(acetato) compounds.
化学反応の分析
Types of Reactions
Hexa(acetato) compounds undergo various chemical reactions, including:
Oxidation: The metal center in Hexa(acetato) can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Reduction reactions can also occur, where the metal center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexa(acetato) cobalt(II) can produce cobalt(III) complexes, while ligand substitution can yield mixed-ligand complexes.
科学的研究の応用
Hexa(acetato) compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in various chemical reactions, including polymerization and organic synthesis.
Biology: Some Hexa(acetato) compounds exhibit biological activity and are studied for their potential use in medicine.
Medicine: Research is ongoing to explore the therapeutic potential of Hexa(acetato) compounds in treating diseases.
Industry: These compounds are used in industrial processes, such as the production of polymers and as additives in paints and coatings.
作用機序
The mechanism of action of Hexa(acetato) compounds depends on the metal ion and the specific application. In catalytic processes, the metal center often acts as the active site, facilitating the reaction by providing a favorable environment for the reactants. The acetate ligands can stabilize the metal center and influence its reactivity. In biological systems, Hexa(acetato) compounds can interact with biomolecules, affecting cellular processes and pathways.
類似化合物との比較
Hexa(acetato) compounds can be compared with other coordination compounds, such as:
Hexa(aqua) complexes: These contain water molecules as ligands instead of acetate.
Hexa(amine) complexes: These contain amine ligands.
Hexa(cyano) complexes: These contain cyanide ligands.
Uniqueness
Hexa(acetato) compounds are unique due to the specific properties imparted by the acetate ligands. The acetate ligands can influence the solubility, stability, and reactivity of the compound, making them suitable for specific applications that other coordination compounds may not be able to fulfill.
Similar Compounds
Hexa(aqua) complexes: [M(H2O)6]n+
Hexa(amine) complexes: [M(NH3)6]n+
Hexa(cyano) complexes: [M(CN)6]n-
These similar compounds differ in their ligand types, which can significantly affect their chemical properties and applications.
特性
分子式 |
C14H27O18Ru3 |
|---|---|
分子量 |
786.6 g/mol |
IUPAC名 |
oxygen(2-);ruthenium(3+);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;-2;3*+3/p-7 |
InChIキー |
KGDUSEIMBVQSHI-UHFFFAOYSA-G |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ru+3].[Ru+3].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


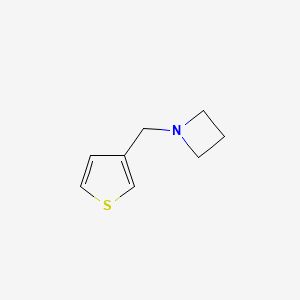
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

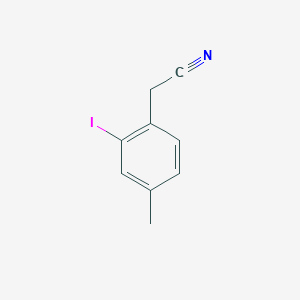
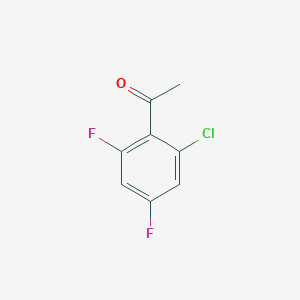
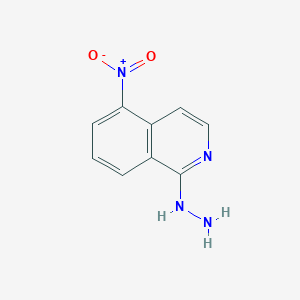
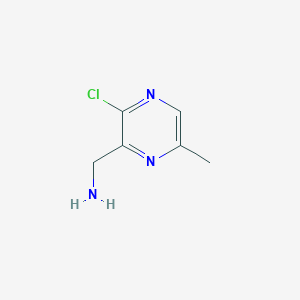
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
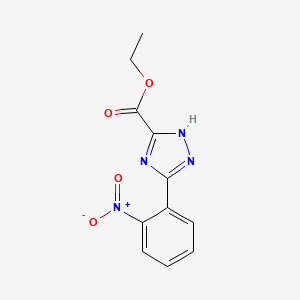
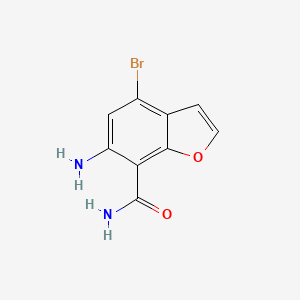
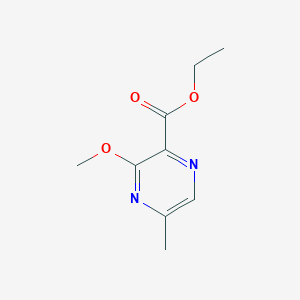
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)

